molecular formula C27H44O4S B080539 7-Dehydrocholesterol-3-sulfate ester CAS No. 10529-44-9

7-Dehydrocholesterol-3-sulfate ester

Cat. No. B080539
CAS RN: 10529-44-9
M. Wt: 464.7 g/mol
InChI Key: NKPUIOFQRISSOL-DDPQNLDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Dehydrocholesterol-3-sulfate ester (7-DHC-3-S) is a cholesterol precursor that plays a crucial role in the synthesis of vitamin D3. It is a naturally occurring steroid that is found in the skin and is converted to vitamin D3 upon exposure to UV-B radiation. 7-DHC-3-S is an important molecule in the field of biochemistry and has many applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • New Synthesis Methods : A study by Buisman et al. (2010) introduced a new synthesis of 7-dehydrocholesterol, which yields higher than the Windaus synthesis, indicating progress in the synthetic methodologies for producing this compound (Buisman, Stevens, & Vliet, 2010).

Bioanalytical Applications

  • Bio-Analytical Transformations : Marwah et al. (2002) explored the transformation of sulfate esters of 7-oxo-delta(5)-steroids, which can be hydrolyzed to free steroids, demonstrating significant bioanalytical applications in characterizing and estimating 7-oxygenated-delta(5)-steroids in biological matrices (Marwah, Marwah, & Lardy, 2002).

Metabolism and Sulfation

  • Understanding Sulfation in the Body : Research by Kurogi et al. (2017) investigated the sulfation of 7-dehydrocholesterol and other vitamin D3-related compounds, providing insights into the metabolic pathways and sulfotransferases responsible for this process (Kurogi, Sakakibara, Suiko, & Liu, 2017).

Clinical Diagnostics

  • Diagnostic Applications : Klouda et al. (2021) demonstrated the use of electrochemical oxidation of 7-dehydrocholesterol for its voltammetric determination, which is essential for diagnosing Smith-Lemli-Opitz syndrome, showing the clinical importance of this compound in medical diagnostics (Klouda, Benešová, Kočovský, & Schwarzová-Pecková, 2021).

Understanding Biological Reactions

  • Biochemical Reactions and Implications : Shinkyo et al. (2011) explored the conversion of 7-dehydrocholesterol to 7-ketocholesterol by human cytochrome P450 7A1, revealing crucial biochemical reactions and their implications in disorders like Smith-Lemli-Opitz syndrome (Shinkyo, Xu, Tallman, Cheng, Porter, & Guengerich, 2011).

Role in Steroid Hormone Regulation

  • Steroid Hormone Regulation : The regulation of steroid action through sulfation and desulfation pathways, including the role of 7-dehydrocholesterol, is essential for understanding endocrine function. This process is vital in a functional vertebrate endocrine system, as described by Mueller et al. (2015) (Mueller, Gilligan, Idkowiak, Arlt, & Foster, 2015).

Lipid Oxidation and Cellular Impact

  • Lipid Oxidation Studies : Research by Xu and Porter (2014) focused on the reactivities and products of free radical oxidation of cholestadienols, including 7-dehydrocholesterol, highlighting its role in lipid oxidation and potential impacts on cellular functions (Xu & Porter, 2014).

properties

CAS RN

10529-44-9

Product Name

7-Dehydrocholesterol-3-sulfate ester

Molecular Formula

C27H44O4S

Molecular Weight

464.7 g/mol

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25H,6-8,11-17H2,1-5H3,(H,28,29,30)/t19-,21+,23-,24+,25+,26+,27-/m1/s1

InChI Key

NKPUIOFQRISSOL-DDPQNLDTSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

synonyms

7-dehydrocholesterol-3-sulfate ester
7-DH-3-SE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Dehydrocholesterol-3-sulfate ester
Reactant of Route 2
7-Dehydrocholesterol-3-sulfate ester
Reactant of Route 3
7-Dehydrocholesterol-3-sulfate ester
Reactant of Route 4
7-Dehydrocholesterol-3-sulfate ester
Reactant of Route 5
7-Dehydrocholesterol-3-sulfate ester
Reactant of Route 6
7-Dehydrocholesterol-3-sulfate ester

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